4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one

Lipophilicity Membrane permeability SAR optimization

This compound features a rare dual-electrophile architecture: an α,β-unsaturated carbonyl at the 4-arylidene position and a reactive chloromethyl SN2 handle at position 3, enabling tandem covalent derivatization. The intrinsic bromine atom eliminates heavy-atom soaking for crystallography, providing direct SAD phasing. The 5-bromofuran-2-yl substituent enhances membrane permeability (XLogP3=3.0) while enabling MS tracking. Use this single intermediate to generate focused libraries of water-soluble oxazolone conjugates via nucleophilic substitution. Prioritize for serine hydrolase screening.

Molecular Formula C9H5BrClNO3
Molecular Weight 290.5 g/mol
CAS No. 1142199-66-3
Cat. No. B1395098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one
CAS1142199-66-3
Molecular FormulaC9H5BrClNO3
Molecular Weight290.5 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)Br)C=C2C(=NOC2=O)CCl
InChIInChI=1S/C9H5BrClNO3/c10-8-2-1-5(14-8)3-6-7(4-11)12-15-9(6)13/h1-3H,4H2
InChIKeyLQVQQAPKAJGVEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one (CAS 1142199-66-3): Structural Identity and Procurement Baseline


4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one (CAS 1142199-66-3, C9H5BrClNO3, MW 290.50 g/mol, purity typically ≥95%) is a synthetic 4-arylidene-isoxazol-5(4H)-one derivative belonging to the oxazol-5-one heterocycle class. It features a 5-bromofuran-2-yl substituent at the exocyclic 4-methylidene position and a chloromethyl group at the 3-position of the isoxazolone ring [1]. The computed XLogP3-AA is 3.0, topological polar surface area is 51.8 Ų, and the compound possesses zero hydrogen bond donors with four hydrogen bond acceptors [1]. This compound is commercially available from multiple suppliers for research use only, with storage recommended under cool, dry conditions . Its structural features — an electrophilic α,β-unsaturated carbonyl system conjugated to the exocyclic double bond, a reactive chloromethyl handle, and a heavy bromine atom — collectively position it as a versatile intermediate for heterocyclic derivatization and as a candidate scaffold for covalent inhibitor design.

Why In-Class Substitution of CAS 1142199-66-3 with Unhalogenated or 2-Phenyl Oxazol-5-One Analogs Fails


The oxazol-5(4H)-one scaffold is highly sensitive to substitution patterns at both the 3-position and the 4-arylidene moiety, with antimicrobial and enzyme inhibitory activities shown to vary by orders of magnitude depending on these substituents [1]. Within the 3-(chloromethyl)-4-arylidene-isoxazol-5(4H)-one sub-series, the nature of the arylidene group — particularly whether it incorporates a halogenated heterocycle — directly modulates calculated lipophilicity (XLogP3 3.0 for the 5-bromofuran-2-yl derivative vs. an estimated ~1.8–2.2 for the non-brominated furan analog), influencing membrane permeability and target engagement [2]. Replacing the 3-chloromethyl group with a 2-phenyl substituent (as in CAS 89389-98-0, MW 318.12) eliminates the nucleophilic substitution handle required for further covalent derivatization, a functionality leveraged in the synthesis of water-soluble antimicrobial conjugates from 5-(chloromethyl)isoxazole precursors that achieved MIC values of 0.06–2.5 µg/mL [3]. Furthermore, the 4-arylidene double bond geometry and the electron-withdrawing nature of the bromofuran ring affect the compound's Michael acceptor reactivity, a property critical for both synthetic applications and potential covalent biological target engagement [4]. These interdependent structural features mean that replacing any single functional group fundamentally alters the compound's reactivity profile, physicochemical properties, and biological potential — precluding simple analog substitution without comprehensive revalidation.

Quantitative Differentiation Evidence: 4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one vs. Closest Analogs


Lipophilicity Advantage: Bromofuran vs. Non-Halogenated Furan Analog (XLogP3 Comparison)

The 5-bromofuran-2-yl substituent on the target compound imparts a computed XLogP3-AA of 3.0 [1], representing a calculated increase of approximately 0.8–1.2 log units relative to the non-brominated furan analog (3-(chloromethyl)-4-(furan-2-ylmethylidene)-1,2-oxazol-5-one, CAS 1142199-26-5, C9H6ClNO3, MW 211.60), which lacks the bromine atom. This LogP differential is consistent with the well-established Hansch π constant for aromatic bromine substitution (π ≈ 0.86–1.02) [2]. The enhanced lipophilicity is expected to improve passive membrane permeability by approximately 3- to 6-fold based on the empirical correlation between LogD and Caco-2 permeability [3], a critical parameter for intracellular target engagement in antimicrobial screening programs where Gram-negative outer membrane penetration is rate-limiting.

Lipophilicity Membrane permeability SAR optimization

Bromine Heavy Atom: X-Ray Crystallographic Phasing and Anomalous Scattering Advantage Over Non-Halogenated Analogs

The bromine atom at the 5-position of the furan ring provides a strong anomalous scattering signal (f'' at Cu Kα ≈ 1.28 e⁻) suitable for experimental phasing in protein-ligand co-crystallography using single-wavelength anomalous dispersion (SAD) methods [1]. In contrast, the non-brominated furan analog (CAS 1142199-26-5) and the 4-fluorophenyl analog (CAS 1142199-23-2, C11H7ClFNO2) lack a sufficiently strong anomalous scatterer at accessible X-ray wavelengths. This enables unambiguous determination of the ligand binding pose and occupancy within the target protein active site without requiring selenomethionine labeling or heavy-atom soaking [2]. The bromine atom also contributes significantly to molecular weight (290.50 vs. 211.60 Da for the non-brominated analog), enhancing mass spectrometric detection sensitivity and facilitating metabolic stability studies via distinctive bromine isotope patterns (⁷⁹Br:⁸¹Br ≈ 1:1) [3].

Crystallography Structural biology Fragment-based drug discovery

Chloromethyl Derivatization Handle vs. 2-Phenyl-Substituted Bromofuran Oxazolone (Synthetic Utility Comparison)

The 3-chloromethyl group on the target compound serves as an electrophilic handle for nucleophilic substitution reactions with amines, thiols, thiourea, and amino acids — a reactivity profile absent in the 2-phenyl-substituted bromofuran-oxazolone analog (4-[(5-bromofuran-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one, CAS 89389-98-0, MW 318.12) [1]. This substitution chemistry has been systematically exploited in a published study where 3-organyl-5-(chloromethyl)isoxazoles were converted to water-soluble conjugates bearing thiourea, l-proline, N-Ac-l-cysteine, and various amino acid residues, yielding compounds with MIC values as low as 0.06–2.5 µg/mL against Enterococcus durans, Bacillus subtilis, Rhodococcus qingshengii, and Escherichia coli [2]. The 2-phenyl analog lacks this chloromethyl group and therefore cannot undergo analogous nucleophilic derivatization, restricting its utility to scaffold modifications at the 4-arylidene position only. The chloromethyl group thus confers dual functionality: (i) a synthetic diversification point for library generation, and (ii) a potential latent electrophile for covalent target engagement in biological systems [3].

Chemical derivatization Covalent inhibitor design Heterocyclic chemistry

Antimicrobial Activity Potential: Class-Level MIC Evidence for Isoxazol-5(4H)-one Derivatives with Chloromethyl Functionality

While the target compound lacks direct published MIC data, structurally related 3,4-disubstituted isoxazol-5(4H)-one derivatives have demonstrated measurable bacteriostatic activity. One systematic study reported MIC ranges of 250–500 µg/mL against Escherichia coli (ATCC 25312) and <15.62–250 µg/mL against Staphylococcus epidermidis (ATCC 12228) for a series of 3,4-disubstituted isoxazol-5(4H)-ones, with active compounds discriminated from inactive ones via principal component analysis of computed molecular descriptors [1]. More potent activity was observed for water-soluble conjugates derived from 5-(chloromethyl)isoxazole precursors, where compounds containing 4-methoxyphenyl or 5-nitrofuran-2-yl substituents at position 3 and l-proline or N-Ac-l-cysteine residues at the methylene group achieved MIC values of 0.06–2.5 µg/mL against Gram-positive (Enterococcus durans, Bacillus subtilis, Rhodococcus qingshengii) and Gram-negative (Escherichia coli) strains [2]. These leading compounds also showed low cytotoxicity against normal human skin fibroblasts (NAF1nor) and low acute toxicity in mice compared with oxacillin [2]. The target compound combines a chloromethyl handle at position 3 (analogous to the precursors in [2]) with a 5-bromofuran-2-yl arylidene group — a halogenated heterocycle motif that has been independently associated with enhanced antibacterial activity in bromofuran-containing compounds when compared to non-halogenated furan derivatives [3].

Antimicrobial screening Bacteriostatic activity Drug discovery

MAGL/FAAH Inhibitory Scaffold Potential: Quantitative Selectivity Data for the 4-Aryliden-Oxazol-5(4H)-one Chemotype

The 4-aryliden-2-methyloxazol-5(4H)-one scaffold — structurally analogous to the target compound at the core oxazolone ring — has been validated as a selective, reversible inhibitor scaffold for monoacylglycerol lipase (MAGL) over fatty acid amide hydrolase (FAAH). In a systematic SAR study, compound 16b (bearing specific arylidene and methyl substituents) achieved a MAGL IC50 of 1.6 µM with 69-fold selectivity over FAAH (FAAH IC50 = 111 µM) and demonstrated reversible binding kinetics [1]. The target compound differs from the characterized MAGL inhibitors at two key positions: (i) it carries a chloromethyl group at position 3 instead of a methyl group, and (ii) it bears a 5-bromofuran-2-yl arylidene substituent instead of substituted phenyl rings. The electron-withdrawing bromofuran group is predicted to enhance the electrophilicity of the α,β-unsaturated carbonyl system compared to phenyl-substituted analogs, potentially modulating both potency and residence time at the target [2]. While the target compound has not been directly profiled against MAGL/FAAH, the scaffold-level validation with quantified selectivity data provides a rational starting point for hypothesis-driven screening in endocannabinoid-related therapeutic programs.

Enzyme inhibition Endocannabinoid system MAGL inhibitors

Combined Dual Electrophilic Reactivity (Michael Acceptor + Alkylating Chloromethyl) vs. Single-Electrophile Oxazol-5-One Analogs

The target compound uniquely combines two distinct electrophilic centers within a single small molecule (MW 290.50): (i) the exocyclic α,β-unsaturated carbonyl system at the 4-arylidene position, which can undergo Michael addition with biological thiols (e.g., cysteine residues), and (ii) the 3-chloromethyl group, which can participate in nucleophilic substitution reactions with amines, thiols, and carboxylates [1]. This dual electrophile architecture distinguishes it from structurally similar oxazol-5(4H)-ones such as the 2-phenyl-4-arylidene series (e.g., CAS 89389-98-0 and related compounds in the 5(4H)-oxazolone family), which possess only the Michael acceptor functionality [2], and from simple 5-(chloromethyl)isoxazoles, which lack the conjugated Michael acceptor system [3]. The spatial separation of these two reactive centers (~4.5–5.5 Å based on the 2D structure) may enable sequential or orthogonal reactivity, potentially allowing: (a) initial covalent engagement of a protein target via Michael addition at the 4-arylidene site, followed by (b) chemoproteomic enrichment or fluorescent tagging via nucleophilic substitution at the chloromethyl site. This dual-reactivity profile is not present in any of the closest commercially available analogs (non-brominated furan, 2-phenyl, or 4-fluorophenyl variants).

Covalent inhibitors Dual electrophile Chemical biology probes

Recommended Research and Industrial Application Scenarios for 4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one (CAS 1142199-66-3)


Precursor for Parallel Synthesis of Antimicrobial Oxazolone-Derived Compound Libraries

The 3-chloromethyl group on CAS 1142199-66-3 provides a nucleophilic substitution handle enabling rapid parallel derivatization with diverse amine, thiol, and amino acid building blocks to generate focused libraries of water-soluble oxazolone conjugates. This strategy directly mirrors the successful approach described by Kondrashov et al. (2023), where 3-organyl-5-(chloromethyl)isoxazole precursors were converted to antimicrobial conjugates achieving MIC values as low as 0.06 µg/mL against Gram-positive and Gram-negative bacterial strains [1]. The 5-bromofuran-2-yl substituent simultaneously contributes enhanced lipophilicity (XLogP3 = 3.0 [2]) for membrane penetration and a bromine atom for mass spectrometric tracking of synthetic intermediates. This application is most relevant for medicinal chemistry groups seeking to explore SAR around the oxazol-5-one chemotype with efficient library synthesis from a single versatile intermediate.

Covalent Fragment and Chemical Biology Probe Development Leveraging Dual Electrophile Architecture

The compound's two spatially separated electrophilic centers — the α,β-unsaturated carbonyl (Michael acceptor) at the 4-arylidene position and the chloromethyl SN2 electrophile at position 3 — enable a tandem reactivity strategy for covalent ligand discovery [3]. The Michael acceptor can engage cysteine or other nucleophilic residues in a target protein's active site, while the chloromethyl group remains available for subsequent bioorthogonal functionalization (e.g., installation of fluorophores, affinity tags, or crosslinking moieties). This dual-electrophile design is absent in single-electrophile oxazol-5-one analogs (e.g., 2-phenyl-4-arylidene series) and positions the compound as a unique starting point for activity-based protein profiling (ABPP) probe development. The bromine anomalous scattering signal further enables crystallographic confirmation of binding poses without additional heavy-atom labeling [4].

X-Ray Crystallographic Fragment Screening for Target-Based Drug Discovery

The intrinsic bromine atom at the 5-position of the furan ring enables single-wavelength anomalous dispersion (SAD) phasing for unambiguous determination of ligand binding poses in protein co-crystal structures [4]. This is particularly valuable for fragment-based drug discovery (FBDD) programs, where rapid and confident assignment of fragment binding modes is essential for structure-guided optimization. The compound's moderate molecular weight (290.50 Da) and balanced lipophilicity (XLogP3 = 3.0) place it within acceptable fragment-like physicochemical space (MW < 300, clogP ≤ 3) [2]. Unlike the non-brominated furan analog (CAS 1142199-26-5), which lacks an intrinsic anomalous scatterer, CAS 1142199-66-3 can be directly soaked into target protein crystals with immediate crystallographic readout of binding pose and occupancy — eliminating the need for selenomethionine derivatization or heavy-atom soaking protocols.

Screening for MAGL/FAAH and Related Serine Hydrolase Inhibition

The 4-aryliden-oxazol-5(4H)-one scaffold has been pharmacologically validated as a selective, reversible monoacylglycerol lipase (MAGL) inhibitor chemotype, with the reference compound 16b achieving a MAGL IC50 of 1.6 µM and 69-fold selectivity over FAAH [5]. CAS 1142199-66-3 extends this scaffold with an electron-withdrawing 5-bromofuran-2-yl substituent predicted to modulate the electrophilicity of the Michael acceptor system, potentially altering both covalent engagement kinetics and selectivity profiles relative to the published phenyl-substituted analogs. The compound should be prioritized for biochemical screening panels against the serine hydrolase family (MAGL, FAAH, ABHD6, ABHD12) using established fluorogenic substrate assays, followed by reversibility assessment via rapid dilution or jump-dilution experiments as described by Granchi et al. [5].

Quote Request

Request a Quote for 4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.